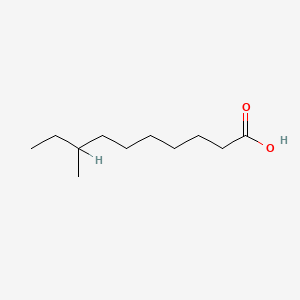

8-Methyldecanoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 8-Methyldecanoic acid-related compounds, such as 2-amino-8-oxodecanoic acids (Aodas), has been explored through different synthetic routes. For example, the efficient and practical asymmetric syntheses of biologically important (S)-2-amino-8-oxodecanoic ester and its homologues were achieved using the Schollkopf chiral auxiliary, leading to high yield and selectivity (Kim et al., 2003). Another synthesis approach described the creation of L-2-amino-8-oxodecanoic acid, a rare amino acid component of apicidins, from L-glutamic acid in seven steps, highlighting the compound's relevance in producing histone deacetylase inhibitors (Linares et al., 2006).

Applications De Recherche Scientifique

Enzymatic Resolution and Catalysis

Research demonstrates the use of 8-Methyldecanoic acid in enzymatic resolution processes. A study showed that lipase from Candida cylindracea can successfully resolve 2-methylalkanoic acids, including 2-methyldecanoic acid, indicating the potential for selective enzymatic processes in organic chemistry (Holmberg et al., 1991).

Liquid Crystals in Materials Science

In materials science, derivatives of 8-Methyldecanoic acid have been used to create novel ferro- and antiferro-electric liquid crystals. These compounds, derived from preen-gland wax of the domestic goose, exhibit unique mesomorphic and electro-optical properties compared to their counterparts with fewer methyl branchings (Heppke et al., 1997).

Study of Chiral Fatty Acid Vesicles

A study on the self-reproduction of vesicles formed by enantiomers of 2-methyldodecanoic acid provides insights into the autocatalytic behaviors of these compounds. The research explored the chiral properties and stability of these vesicles, offering valuable information for the development of self-replicating systems (Morigaki et al., 1997).

Environmental and Analytical Chemistry

In environmental chemistry, the determination of fatty acids, including 8-Methyldecanoic acid, in urban wastewater has been conducted using GC-MS. This method aids in understanding the environmental distribution and impact of various fatty acids (Casado et al., 1998).

Biosynthesis in Microorganisms

Studies on Pseudomonas oleovorans growing on various methyl-branched alkanoic acids, including 8-Methyldecanoic acid, have provided insights into the biosynthesis of poly(β-hydroxyalkanoate)s (PHAs). This research has implications for biodegradable plastic production and the understanding of microbial metabolism (Hazer et al., 1994).

Medical Imaging and Diagnostics

In medical imaging, studies have explored the use of analogs of fatty acids, such as beta-methyl-heptadecanoic acid, as tracers for positron emission tomography (PET) in myocardial imaging. This research contributes to the development of non-invasive diagnostic techniques for heart diseases (Shoup et al., 2005).

Antibacterial Properties

Investigations into the inhibitory action of methyldecanoic acid on Escherichia coli growth highlight its potential antibacterial properties. This study offers insights into the role of fatty acids in bacterial growth control and the integrity of bacterial membranes (Fay & Farías, 1977).

Mécanisme D'action

Target of Action

8-Methyldecanoic acid is a medium-chain fatty acid . Medium-chain fatty acids are known to be metabolized differently than long-chain fatty acids They are absorbed directly into the portal vein during digestion, while long-chain fatty acids enter the lymphatic system, and they are often used for energy rather than being stored.

Biochemical Pathways

8-Methyldecanoic acid, as a medium-chain fatty acid, is likely to be involved in fatty acid metabolism . Fatty acids are crucial for energy production in the body, and they are metabolized in the mitochondria to produce Acetyl-CoA, which is then used in the citric acid cycle to generate ATP. Medium-chain fatty acids like 8-Methyldecanoic acid are transported directly to the liver from the gastrointestinal tract, where they can be used immediately for energy production.

Pharmacokinetics

As a medium-chain fatty acid, it is likely to be rapidly absorbed and metabolized compared to long-chain fatty acids .

Propriétés

IUPAC Name |

8-methyldecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-10(2)8-6-4-5-7-9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKCPRZDCLXOIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863578 | |

| Record name | 8-Methyldecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5601-60-5 | |

| Record name | 8-Methyldecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005601605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Methyldecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-METHYLDECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EV00F6FM94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological significance of 8-methyldecanoic acid in the context of natural products?

A1: 8-Methyldecanoic acid is a key structural component of svalbamides A and B, two lipopeptides isolated from Paenibacillus sp. found in Arctic sediment []. These compounds exhibit potential chemopreventive activity by inducing quinone reductase activity in murine hepatoma cells []. The presence of 8-methyldecanoic acid, along with other specific structural features, likely contributes to their biological activity.

Q2: How does the stereochemistry of 8-methyldecanoic acid impact its recognition by enzymes?

A2: Research has demonstrated that the lipase from Candida rugosa (CRL) exhibits enantioselectivity towards 8-methyldecanoic acid and other methyl-branched decanoic acids [, ]. Interestingly, CRL shows a preference for the (R)-enantiomer of 8-methyldecanoic acid []. This selectivity highlights the enzyme's ability to recognize and differentiate between remotely located stereocenters on the fatty acid chain.

Q3: Can you elaborate on the synthetic applications of 8-methyldecanoic acid and its derivatives?

A3: Enantiomerically pure 8-methyldecanoic acid serves as a valuable building block in the synthesis of complex molecules, particularly insect pheromones []. For instance, it plays a crucial role in the synthesis of all sixteen stereoisomers of 3,7,11-trimethyl-2-tridecanol, a component of the sex pheromone of the pine sawfly Microdiprion pallipes []. This application underscores the importance of stereochemical control in synthesizing biologically active compounds with specific functionalities.

Q4: What analytical techniques are commonly employed to characterize and study 8-methyldecanoic acid?

A4: The structural elucidation of 8-methyldecanoic acid, especially when part of more complex molecules like svalbamides, heavily relies on a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy []. These techniques provide complementary information about the molecular weight, elemental composition, and connectivity of atoms within the molecule, ultimately confirming its structure.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

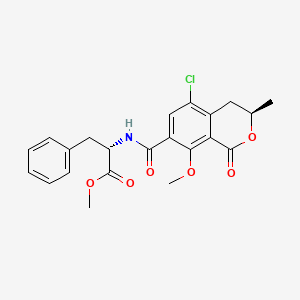

![2-[(4-Chloro-2-methylphenoxy)methyl]imidazo[1,2-a]pyrimidine](/img/structure/B1211830.png)

![2-amino-4,6-dimethyl-7-(oxiran-2-ylmethoxy)-3-oxo-1-N,9-N-bis[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]phenoxazine-1,9-dicarboxamide](/img/structure/B1211838.png)